3-Methyl-1-hexene

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73925. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

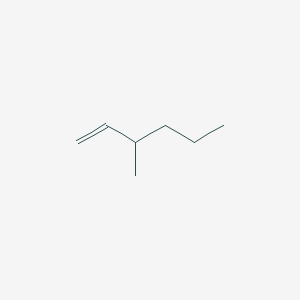

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methylhex-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14/c1-4-6-7(3)5-2/h5,7H,2,4,6H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITONZMLZWYPHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10871021 | |

| Record name | 1-Hexene, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3404-61-3 | |

| Record name | 3-Methyl-1-hexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3404-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-1-hexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003404613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHYL-1-HEXENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73925 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hexene, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Hexene, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylhex-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.258 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-1-HEXENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VT7I274NM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-1-hexene: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1-hexene is an unsaturated hydrocarbon belonging to the alkene family. Its chemical structure, characterized by a six-carbon chain with a double bond at the first position and a methyl group at the third, imparts specific chemical and physical properties that are of interest in various chemical syntheses and research applications. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, supported by experimental protocols and data visualizations to facilitate its use in a laboratory setting.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below. These values are compiled from various sources and represent the most commonly cited figures in the scientific literature.

General and Molecular Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₄ | [1][2][3] |

| Molecular Weight | 98.19 g/mol | [1][2][4] |

| IUPAC Name | 3-methylhex-1-ene | [1][3] |

| CAS Number | 3404-61-3 | [1][2][3] |

| Synonyms | 1-Hexene, 3-methyl- | [1][3] |

| InChI | InChI=1S/C7H14/c1-4-6-7(3)5-2/h5,7H,2,4,6H2,1,3H3 | [1][3] |

| InChIKey | RITONZMLZWYPHW-UHFFFAOYSA-N | [1][3] |

| SMILES | CCCC(C)C=C | [5][6] |

Physical Properties

| Property | Value | Conditions | Source(s) |

| Appearance | Colorless to Almost colorless clear liquid | Ambient | [7] |

| Boiling Point | 83.9 °C | [4] | |

| Melting Point | -128.15°C | [4] | |

| Density | 0.695 g/mL | at 20 °C | [2][8] |

| Flash Point | -6 °C | [4] | |

| Refractive Index | n20/D 1.393 | at 20 °C | [4] |

| Purity | >99.0% (GC) | [7] |

Experimental Protocols

Determination of Density of a Liquid Hydrocarbon

This protocol outlines a standard laboratory procedure for determining the density of a liquid such as this compound.[9][10]

Objective: To accurately measure the mass and volume of a liquid sample to calculate its density.

Materials:

-

This compound sample

-

Analytical balance (accurate to ±0.001 g)

-

Volumetric flask (e.g., 10 mL or 25 mL, Class A)

-

Pipette (e.g., 10 mL or 25 mL, Class A)

-

Thermometer

-

Beaker

Procedure:

-

Ensure all glassware is clean and dry.

-

Measure and record the ambient temperature.

-

Place the empty, dry volumetric flask on the analytical balance and tare it to zero.

-

Carefully transfer the this compound into the volumetric flask using a pipette until the bottom of the meniscus aligns with the calibration mark.

-

Record the mass of the volumetric flask containing the liquid.

-

The mass of the liquid is the difference between the final mass and the initial mass of the empty flask.

-

The volume of the liquid is the calibrated volume of the flask.

-

Calculate the density using the formula: Density = Mass / Volume.

-

Repeat the measurement at least two more times and calculate the average density.

Analysis of Purity by Gas Chromatography (GC)

This protocol provides a general method for assessing the purity of a volatile organic compound like this compound using gas chromatography.[11][12]

Objective: To separate and quantify the components of a liquid sample to determine the purity of this compound.

Materials and Equipment:

-

Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID)

-

Capillary column suitable for hydrocarbon analysis (e.g., non-polar)

-

Helium or Nitrogen carrier gas

-

Microsyringe for sample injection

-

Vials for sample preparation

-

This compound sample

-

High-purity solvent for dilution (if necessary)

Procedure:

-

Instrument Setup:

-

Set the GC oven to an appropriate initial temperature.

-

Program the oven for a temperature ramp suitable for separating C7 hydrocarbons.

-

Set the injector and detector temperatures.

-

Set the carrier gas flow rate.

-

-

Sample Preparation:

-

If necessary, dilute a small amount of the this compound sample in a suitable volatile solvent.

-

-

Injection:

-

Rinse the microsyringe several times with the sample.

-

Draw a small, precise volume of the sample into the syringe (e.g., 1 µL).

-

Inject the sample into the GC's injection port.

-

-

Data Acquisition:

-

Start the data acquisition software simultaneously with the injection.

-

The GC will separate the components of the sample, and the detector will generate a signal for each component, resulting in a chromatogram.

-

-

Analysis:

-

Identify the peak corresponding to this compound based on its retention time (which can be confirmed by running a standard).

-

Integrate the areas of all peaks in the chromatogram.

-

Calculate the purity of this compound by dividing the area of its peak by the total area of all peaks and multiplying by 100.

-

Visualizations

Key Properties of this compound

Caption: A summary of the key properties of this compound.

Experimental Workflow for Density Determination

Caption: A workflow diagram for determining the density of a liquid.

References

- 1. This compound | C7H14 | CID 18848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 3404-61-3 [chemicalbook.com]

- 3. 1-Hexene, 3-methyl- [webbook.nist.gov]

- 4. echemi.com [echemi.com]

- 5. This compound [stenutz.eu]

- 6. PubChemLite - this compound (C7H14) [pubchemlite.lcsb.uni.lu]

- 7. This compound | 3404-61-3 | TCI AMERICA [tcichemicals.com]

- 8. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. dem.ri.gov [dem.ri.gov]

- 12. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to 3-Methyl-1-hexene (CAS: 3404-61-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-1-hexene (CAS: 3404-61-3), a valuable alkene in organic synthesis and polymer chemistry. The document details its chemical and physical properties, spectroscopic data, and key chemical reactions. While direct applications in drug development are not prominent in current literature, its role as a versatile chemical intermediate is highlighted. Safety and handling information is also provided. All quantitative data is presented in clear, tabular formats, and key reaction pathways are illustrated with diagrams.

Chemical and Physical Properties

This compound is a colorless, flammable liquid with a characteristic alkene odor.[1][2] It is an unsaturated hydrocarbon with one double bond, making it a reactive intermediate for various chemical transformations.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 3404-61-3 | [2] |

| Molecular Formula | C₇H₁₄ | [2] |

| Molecular Weight | 98.19 g/mol | [2] |

| Density | 0.695 g/mL at 20 °C | [3] |

| Boiling Point | 83-84 °C | [4] |

| Melting Point | -128.15 °C | [4] |

| Refractive Index (n20/D) | 1.393 | [4] |

| Flash Point | -6 °C | [4] |

| InChI | InChI=1S/C7H14/c1-4-6-7(3)5-2/h5,7H,2,4,6H2,1,3H3 | [2] |

| InChIKey | RITONZMLZWYPHW-UHFFFAOYSA-N | [2] |

| SMILES | CCCC(C)C=C | [2] |

Synthesis

Chemical Reactions

This compound, as a terminal alkene, undergoes a variety of addition reactions. Key transformations include hydroboration-oxidation, hydroformylation, and the addition of hydrogen halides.

Hydroboration-Oxidation

The hydroboration-oxidation of this compound is a two-step process that results in the anti-Markovnikov addition of water across the double bond, yielding 3-methyl-1-hexanol (B83377) as the major product. The reaction proceeds via a syn-addition of the borane (B79455) to the alkene.[5]

Experimental Protocol (General):

-

Hydroboration: To a solution of this compound in an anhydrous ether solvent (e.g., THF) under an inert atmosphere, a solution of borane-tetrahydrofuran (B86392) complex (BH₃·THF) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for a specified period to ensure complete reaction.

-

Oxidation: The reaction mixture is cooled again to 0 °C, and an aqueous solution of sodium hydroxide (B78521) is carefully added, followed by the slow, dropwise addition of hydrogen peroxide (30% solution). The mixture is then stirred at room temperature until the oxidation is complete. The product is typically extracted with an organic solvent, washed, dried, and purified by distillation.

Hydroformylation (Oxo Process)

Hydroformylation of this compound involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond, typically using a cobalt or rhodium catalyst. This reaction can lead to a mixture of isomeric aldehydes. Studies have shown that direct formylation of the methyl group does not occur.[6]

Addition of Hydrogen Halides (e.g., HCl)

The reaction of this compound with hydrogen chloride (HCl) proceeds via an electrophilic addition mechanism.[7] The reaction follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of a secondary carbocation intermediate. This carbocation can then be attacked by the chloride ion. It is important to consider the possibility of carbocation rearrangements (e.g., a 1,2-hydride shift) to form a more stable tertiary carbocation, which would lead to a different constitutional isomer.[7][8]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Features | Source(s) |

| ¹H NMR | Signals corresponding to the vinyl protons, the allylic proton, and the alkyl chain protons. | [3] |

| ¹³C NMR | Resonances for the two sp² hybridized carbons of the double bond and the five sp³ hybridized carbons of the alkyl chain. | [3] |

| IR Spectroscopy | Characteristic peaks for C=C stretching (around 1640 cm⁻¹) and =C-H stretching (around 3080 cm⁻¹). | [3] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 98, with a fragmentation pattern typical for an alkene. | [2] |

Applications

The primary application of this compound is in the field of polymer chemistry . It can be used as a comonomer in the production of certain types of polyethylene (B3416737) to control the density and other physical properties of the resulting polymer.[9][10] Its high reactivity also makes it a useful intermediate in organic synthesis for the preparation of a variety of other compounds.

Based on an extensive review of the scientific literature, there is currently no significant evidence to suggest that this compound or its simple derivatives have direct applications in drug development or possess notable biological activity. While substituted hexanes and related cyclic structures are explored as bioisosteres in medicinal chemistry, these are structurally distinct from this compound.[1][11]

Safety and Handling

This compound is a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways.[2]

Table 3: GHS Hazard Information for this compound

| Pictogram | Hazard Class | Hazard Statement |

| 🔥 | Flammable liquids (Category 2) | H225: Highly flammable liquid and vapor |

| स्वास्थ्य खतरा | Aspiration hazard (Category 1) | H304: May be fatal if swallowed and enters airways |

Source: [2]

Precautionary Measures:

-

Keep away from heat, sparks, open flames, and hot surfaces. – No smoking.

-

Keep container tightly closed.

-

Ground/bond container and receiving equipment.

-

Use explosion-proof electrical/ventilating/lighting equipment.

-

Use only non-sparking tools.

-

Take precautionary measures against static discharge.

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Do NOT induce vomiting.

-

Store in a well-ventilated place. Keep cool.

Conclusion

This compound (CAS 3404-61-3) is a key building block in organic synthesis with well-characterized physical, chemical, and spectroscopic properties. Its reactivity, particularly at the terminal double bond, allows for a range of chemical transformations, making it a valuable intermediate. While its primary industrial application lies in polymer manufacturing, its potential in other areas of chemical synthesis remains an area for exploration. For researchers and scientists, understanding the reaction pathways and safety considerations outlined in this guide is essential for its effective and safe utilization in the laboratory. The current body of scientific literature does not indicate a direct role for this compound in drug development.

References

- 1. 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C7H14 | CID 18848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 3404-61-3 [chemicalbook.com]

- 4. 1-Hexene, 3-methyl- [webbook.nist.gov]

- 5. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. brainly.com [brainly.com]

- 8. Solved For the following reaction ( this compound with | Chegg.com [chegg.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Molecular Weight of 3-Methyl-1-hexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight of 3-Methyl-1-hexene, including its determination, the underlying principles, and relevant experimental protocols. This document is intended for professionals in research and development who require precise chemical information for applications such as organic synthesis, analytical chemistry, and metabolic studies.

Core Molecular Properties

This compound is an aliphatic alkene with the chemical formula C₇H₁₄.[1] Its molecular weight is a fundamental property derived from the sum of the atomic weights of its constituent atoms.

The molecular weight of this compound is calculated based on the atomic weights of carbon and hydrogen. The following table summarizes the quantitative data.

| Component | Symbol | Quantity | Atomic Weight (amu) | Total Weight (amu) |

| Carbon | C | 7 | ~12.011 | ~84.077 |

| Hydrogen | H | 14 | ~1.008 | ~14.112 |

| Total | C₇H₁₄ | ~98.189 |

The monoisotopic mass is 98.109550447 Da. For most practical applications, the molecular weight is cited as 98.19 g/mol .[2][3]

Experimental Determination of Molecular Weight

For volatile organic compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for experimental determination of molecular weight and structure elucidation.[4][5] The technique separates the compound from a mixture and then ionizes it to determine its mass-to-charge ratio.

The following is a generalized protocol for the determination of the molecular weight of this compound.

Objective: To separate this compound from a sample matrix and confirm its molecular weight using mass spectrometry.

1. Sample Preparation:

-

Prepare a dilute solution of the sample containing this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol). A typical concentration is approximately 10 µg/mL.

-

If necessary, filter or centrifuge the sample to remove any particulate matter.

-

Transfer the final solution to a 1.5 mL glass autosampler vial.

2. Gas Chromatography (GC) Parameters:

-

Column: Use a non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), suitable for separating volatile compounds.[6]

-

Injector: Use a split/splitless injector, typically at 250°C to ensure rapid volatilization. The split ratio (e.g., 10:1 to 50:1) should be optimized based on sample concentration.

-

Carrier Gas: Helium is the most common carrier gas, used at a constant flow rate of 1.0-1.5 mL/min.[6]

-

Oven Temperature Program:

-

Initial temperature: 40-60°C, hold for 2-5 minutes.

-

Ramp: Increase temperature to 200-250°C at a rate of 5-10°C/min.

-

Final hold: Maintain the final temperature for 2-5 minutes to ensure all compounds elute.

-

3. Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI) is standard for generating reproducible mass spectra.[6]

-

Electron Energy: 70 eV.

-

Mass Range: Scan a mass-to-charge (m/z) range of 35-350 to cover the molecular ion and expected fragments.

-

Ion Source Temperature: 230-250°C to prevent condensation.

-

Transfer Line Temperature: ~280°C to ensure efficient transfer from the GC to the MS.

4. Data Analysis:

-

The mass spectrum will show the molecular ion (M⁺) peak, which corresponds to the molecular weight of the compound. For this compound, this will appear at an m/z of approximately 98.

-

The fragmentation pattern can be used to confirm the structure of the molecule.

Synthesis Context: The Wittig Reaction

While this compound is not directly implicated in signaling pathways in drug development, understanding its synthesis is crucial for its use as a building block or intermediate. The Wittig reaction is a powerful method for creating alkenes from aldehydes or ketones.[7][8]

To synthesize this compound, one could react butanal with a propylidene-triphenylphosphorane ylide.

Although this compound itself is a simple hydrocarbon, the strategic placement of methyl groups is a key tactic in drug design, often referred to as the "magic methyl" effect.[9][10] This modification can significantly alter a molecule's pharmacodynamic and pharmacokinetic properties by influencing its conformation, metabolic stability, and binding affinity.[9] Therefore, understanding the properties and synthesis of simple methylated compounds remains relevant to the broader field of drug development.

References

- 1. 1-Hexene, 3-methyl- [webbook.nist.gov]

- 2. This compound | 3404-61-3 [chemicalbook.com]

- 3. 1-Hexene, 3-methyl | C7H14 | CID 50930587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tsapps.nist.gov [tsapps.nist.gov]

- 5. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Wittig reaction - Wikipedia [en.wikipedia.org]

- 8. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 9. mdpi.com [mdpi.com]

- 10. Methyl-containing pharmaceuticals: Methylation in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Boiling Point of 3-Methyl-1-hexene

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling point of 3-Methyl-1-hexene, a key physicochemical property essential for its application in chemical synthesis, polymer production, and as a solvent in various research and development settings. The document details its physical properties, the structural factors influencing its boiling point relative to its isomers, and standardized protocols for its experimental determination.

Physicochemical Properties of this compound

This compound is a colorless, flammable liquid with the chemical formula C₇H₁₄. A summary of its key physical and chemical properties is presented below for easy reference.

Data Presentation: Key Properties

| Property | Value |

| Boiling Point | 83-85.4 °C at 760 mmHg |

| Melting Point | -128.15 °C |

| Density | 0.695 g/mL at 20 °C |

| Molecular Weight | 98.19 g/mol |

| Flash Point | -6 °C |

| Refractive Index | n20/D 1.393 |

| CAS Number | 3404-61-3 |

Structural Influence on Boiling Point: A Comparative Analysis

The boiling point of an alkene is primarily determined by the strength of its intermolecular van der Waals forces, which are influenced by molecular weight, shape, and polarity. For isomers of heptene (B3026448) (C₇H₁₄), variations in boiling point can be attributed to differences in molecular structure, specifically chain branching and the position of the double bond.

-

Branching: Increased branching in an alkane or alkene chain leads to a more compact, spherical shape. This reduces the surface area available for intermolecular contact, weakening the van der Waals forces and resulting in a lower boiling point compared to its straight-chain isomer. As shown in the table below, this compound and 2-Methyl-1-hexene (B165367) have lower boiling points than the linear 1-heptene (B165124).[1][2][3]

-

Double Bond Position: The position of the double bond can also subtly affect the boiling point. Moving the double bond from a terminal position (1-ene) to an internal position (e.g., 2-ene) can slightly increase the boiling point, as seen in the comparison between 1-heptene and the 2-heptene (B165337) isomers.[1][4][5][6]

Data Presentation: Boiling Points of C₇H₁₄ Isomers

| Compound | Structure | Boiling Point (°C) |

| 1-Heptene | Straight Chain, Terminal C=C | 93-94[1][3][7][8] |

| 2-Methyl-1-hexene | Branched, Terminal C=C | 92[2][9][10][11] |

| This compound | Branched, Terminal C=C | 83-84 |

| cis-2-Heptene (B123394) | Straight Chain, Internal C=C | 98-99[5][12][13] |

| trans-2-Heptene (B81623) | Straight Chain, Internal C=C | 98-98.5[6][14][15][16] |

The following diagram illustrates the relationship between molecular structure and the resulting boiling point for this compound and its selected isomers.

Experimental Protocols for Boiling Point Determination

The determination of the boiling point of a volatile organic liquid like this compound is a fundamental procedure. The following protocol is based on the principles outlined in standard laboratory methods, such as ASTM D1078, which covers the distillation range of volatile organic liquids.[17][18][19]

Objective: To determine the boiling point of a liquid sample by simple distillation at atmospheric pressure.

Apparatus:

-

Distillation flask (e.g., 100 mL)

-

Condenser (Liebig type)

-

Adapter

-

Receiving graduate cylinder (e.g., 100 mL)

-

Calibrated thermometer (-10 to 110 °C range, 0.1 °C divisions)

-

Heating mantle or oil bath

-

Boiling chips

-

Barometer

Procedure:

-

Sample Preparation: Measure 50 mL of the this compound sample into the distillation flask. Add 2-3 boiling chips to ensure smooth boiling.

-

Apparatus Assembly: Assemble the distillation apparatus. The thermometer bulb should be positioned so that its top is level with the bottom of the side arm leading to the condenser. Ensure all joints are secure.

-

Heating: Apply heat to the flask at a controlled rate. The initial heating should bring the liquid to a boil within 5-10 minutes.

-

Distillation Rate: Adjust the heat so that the condensate drips from the condenser into the receiving cylinder at a steady rate of 2-4 drops per second.

-

Initial Boiling Point (IBP): Record the temperature at the instant the first drop of condensate falls from the condenser.

-

Data Recording: Continue to record the temperature at regular intervals of distillate volume (e.g., every 5 mL).

-

Final Boiling Point (FBP): Record the maximum temperature reached during the distillation. This is typically observed when the last of the liquid evaporates from the flask.

-

Barometric Correction: Record the ambient barometric pressure. If the pressure is not 760 mmHg, correct the observed boiling point using a standard pressure-temperature nomograph or the appropriate formula.

Safety Precautions:

-

This compound is highly flammable. Perform the distillation in a well-ventilated fume hood, away from ignition sources.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Never heat a closed system. Ensure the apparatus is vented through the receiving cylinder.

The following diagram illustrates the experimental workflow for this protocol.

References

- 1. 592-76-7 CAS MSDS (1-HEPTENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Buy 2-Methyl-1-hexene | 6094-02-6 [smolecule.com]

- 3. chemicalpoint.eu [chemicalpoint.eu]

- 4. 1-Heptene | C7H14 | CID 11610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CIS-2-HEPTENE CAS#: 6443-92-1 [m.chemicalbook.com]

- 6. 14686-13-6 CAS MSDS (TRANS-2-HEPTENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 8. 1-heptene [stenutz.eu]

- 9. 2-methyl-1-hexene [stenutz.eu]

- 10. 2-METHYL-1-HEXENE CAS#: 6094-02-6 [m.chemicalbook.com]

- 11. 2-methyl-1-hexene [chemister.ru]

- 12. cis-2-heptene [stenutz.eu]

- 13. CIS-2-HEPTENE | 6443-92-1 [chemicalbook.com]

- 14. trans-2-Heptene|lookchem [lookchem.com]

- 15. trans-2-heptene [stenutz.eu]

- 16. chemicalpoint.eu [chemicalpoint.eu]

- 17. store.astm.org [store.astm.org]

- 18. store.astm.org [store.astm.org]

- 19. store.astm.org [store.astm.org]

Technical Guide: Density of 3-Methyl-1-hexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the density of 3-Methyl-1-hexene, a key physical property for various applications in research and development. This document outlines reported density values, detailed experimental protocols for its determination, and a visual representation of the experimental workflow.

Quantitative Data Summary

The density of this compound has been reported in various sources. The following table summarizes these findings for easy comparison.

| Density Value | Temperature (°C) | Units |

| 0.6945 | 20 | g/cm³ |

| 0.695 | 20 | g/mL |

| 0.695 | Not Specified | g/mL |

| 0.703 | Not Specified | g/mL |

| 0.69 | Not Specified | g/mL |

Experimental Protocols for Density Determination

The determination of the density of a liquid organic compound such as this compound can be performed using several established methods. The choice of method may depend on the required precision, sample volume, and available equipment. Three common methods are the pycnometer method, the hydrometer method, and the use of a digital density meter.

Pycnometer Method

The pycnometer method is a highly precise technique for determining the density of liquids.[1][2] It involves measuring the mass of a known volume of the liquid.

Apparatus:

-

Pycnometer (a glass flask with a specific volume and a ground-glass stopper with a capillary tube)[1][2]

-

Analytical balance (with a precision of at least 0.0001 g)

-

Thermostatic water bath

-

Thermometer

-

This compound sample

-

Distilled water (for calibration)

-

Acetone or other suitable solvent (for cleaning)

-

Lint-free cloths

Procedure:

-

Cleaning and Drying: Thoroughly clean the pycnometer and its stopper with a suitable solvent (e.g., acetone) and then with distilled water. Dry the pycnometer completely.

-

Mass of Empty Pycnometer: Accurately weigh the clean, dry, and empty pycnometer with its stopper on the analytical balance. Record this mass as m₀.

-

Calibration with Distilled Water:

-

Fill the pycnometer with distilled water, ensuring no air bubbles are trapped.

-

Insert the stopper, allowing excess water to exit through the capillary.

-

Place the filled pycnometer in a thermostatic water bath set to a specific temperature (e.g., 20°C) and allow it to equilibrate.

-

Once equilibrated, carefully wipe dry the exterior of the pycnometer and weigh it. Record this mass as m₁.

-

-

Density of Water: Note the density of water (ρ_water) at the experimental temperature from a reliable reference table.

-

Volume of Pycnometer: Calculate the exact volume of the pycnometer (V) using the following formula:

-

V = (m₁ - m₀) / ρ_water

-

-

Measurement with this compound:

-

Empty and thoroughly dry the pycnometer.

-

Fill the pycnometer with the this compound sample, again ensuring no air bubbles are present.

-

Insert the stopper and allow the excess liquid to escape.

-

Equilibrate the pycnometer in the thermostatic water bath at the same temperature used for the water calibration.

-

Carefully dry the exterior of the pycnometer and weigh it. Record this mass as m₂.

-

-

Calculation of Density: Calculate the density of this compound (ρ_sample) using the following formula:

-

ρ_sample = (m₂ - m₀) / V

-

Hydrometer Method

The hydrometer method is a simpler and faster, though generally less precise, method for determining liquid density.[3][4][5] It is based on Archimedes' principle of buoyancy.[4][5]

Apparatus:

-

Hydrometer calibrated for the expected density range of this compound

-

Graduated cylinder or a hydrometer jar large enough for the hydrometer to float freely[3][5]

-

Thermometer

-

This compound sample

Procedure:

-

Sample Preparation: Pour the this compound sample into a clean, dry graduated cylinder or hydrometer jar.

-

Temperature Measurement: Measure and record the temperature of the liquid sample.

-

Hydrometer Insertion: Gently lower the clean and dry hydrometer into the liquid until it floats freely.[3][5] Give it a slight spin to dislodge any air bubbles.[4]

-

Reading the Density: Once the hydrometer has stabilized, read the density value from the scale at the point where the liquid surface meets the stem of the hydrometer.

-

Temperature Correction: If the sample temperature is different from the calibration temperature of the hydrometer (usually 20°C), a correction factor may need to be applied.

Digital Density Meter (Oscillating U-Tube Method)

This modern method offers high precision and requires only a small sample volume. The ASTM D4052 standard is a common reference for this technique, particularly for petroleum products.[6][7][8][9][10]

Principle: A small volume of the liquid is introduced into a U-shaped oscillating tube.[7][9][10] The change in the oscillation frequency of the tube caused by the mass of the sample is measured and used to calculate the density.[7][9][10]

General Procedure:

-

Calibration: Calibrate the instrument according to the manufacturer's instructions, typically using dry air and distilled water.

-

Sample Injection: Inject a small, bubble-free sample of this compound into the measurement cell.

-

Measurement: The instrument automatically measures the oscillation period and calculates the density, often with built-in temperature control.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the pycnometer method for determining the density of this compound.

Caption: Workflow for Density Determination using the Pycnometer Method.

References

- 1. fpharm.uniba.sk [fpharm.uniba.sk]

- 2. fpharm.uniba.sk [fpharm.uniba.sk]

- 3. camlab.co.uk [camlab.co.uk]

- 4. How to Use a Hydrometer | RS [uk.rs-online.com]

- 5. Hydrometer - Wikipedia [en.wikipedia.org]

- 6. store.astm.org [store.astm.org]

- 7. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 8. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 9. data.ntsb.gov [data.ntsb.gov]

- 10. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

An In-depth Technical Guide to 3-Methyl-1-hexene: Structure, Properties, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, spectroscopic signature, synthesis, and key reactions of 3-methyl-1-hexene. The information is intended for a technical audience and is presented to support research and development activities.

Chemical Identity and Physical Properties

This compound is an aliphatic hydrocarbon belonging to the alkene class.[1] Its structure consists of a six-carbon chain with a double bond at the C1 position and a methyl group at the C3 position, which is a chiral center.[1][2]

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 3-methylhex-1-ene | [1][3] |

| Molecular Formula | C₇H₁₄ | [1][3] |

| Molecular Weight | 98.19 g/mol | [1][3] |

| CAS Number | 3404-61-3 | [1][3] |

| Appearance | Clear, colorless to slightly yellow liquid | [4] |

| Density | 0.695 g/mL at 20 °C | [5] |

| Boiling Point | 83-84 °C | [4] |

| Melting Point | -128.15 °C | [4] |

| Refractive Index (n²⁰/D) | 1.393 | [4] |

| SMILES | CCCC(C)C=C | [1] |

| InChIKey | RITONZMLZWYPHW-UHFFFAOYSA-N | [1][3] |

Spectroscopic Data

The structural features of this compound give rise to a distinct spectroscopic signature, which is crucial for its identification and characterization.

Table 2: Key Spectroscopic Data for this compound

| Spectroscopy Type | Wavenumber (cm⁻¹), Chemical Shift (δ, ppm), or m/z | Assignment / Notes | Reference(s) |

| FTIR | ~3075 cm⁻¹ | =C-H stretch (vinylic C-H) | [6][7] |

| ~2960-2870 cm⁻¹ | C-H stretch (aliphatic C-H) | [6][7] | |

| ~1640 cm⁻¹ | C=C stretch | [6][7] | |

| ~910 cm⁻¹ | =C-H bend (out-of-plane) for a monosubstituted alkene | [6][7] | |

| ¹H NMR | ~5.7 ppm (m) | -CH=CH₂ (H on C2) | [8][9] |

| ~4.9 ppm (m) | -CH=CH₂ (Hs on C1) | [8][9] | |

| ~2.1 ppm (m) | -CH(CH₃)- (H on C3) | [8][9] | |

| ~1.3 ppm (m) | -CH₂-CH₂- (Hs on C4) | [8][9] | |

| ~1.2 ppm (m) | -CH₂-CH₃ (Hs on C5) | [8][9] | |

| ~0.9 ppm (t) | -CH₂-CH₃ (Hs on C6) | [8][9] | |

| ~1.0 ppm (d) | -CH(CH₃)- (Hs on methyl group) | [8][9] | |

| ¹³C NMR | ~143 ppm | C2 (-C H=CH₂) | [1][10] |

| ~114 ppm | C1 (-CH=C H₂) | [1][10] | |

| ~39 ppm | C3 (-C H(CH₃)-) | [1][10] | |

| ~37 ppm | C4 (-C H₂-CH₂-) | [1][10] | |

| ~20 ppm | C5 (-C H₂-CH₃) | [1][10] | |

| ~20 ppm | Methyl Carbon (-CH(C H₃)-) | [1][10] | |

| ~14 ppm | C6 (-CH₂-C H₃) | [1][10] | |

| Mass Spectrometry | m/z 55 (Base Peak) | Most abundant fragment ion | [3] |

| m/z 41 | Allylic carbocation fragment | [3] | |

| m/z 69 | Loss of an ethyl radical | [3] | |

| m/z 98 | Molecular Ion (M⁺) | [3] |

Synthesis of this compound

The Wittig reaction is a reliable method for the synthesis of alkenes with a defined double bond position, making it suitable for preparing this compound. The reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone.

Experimental Protocol: Synthesis via Wittig Reaction

This protocol describes a representative synthesis of this compound from butanal and an allyl-triphenylphosphonium ylide.

1. Preparation of the Phosphonium (B103445) Ylide (Wittig Reagent): a. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add triphenylphosphine (B44618) (1.1 eq) and anhydrous diethyl ether. b. Cool the stirred suspension to 0 °C in an ice bath. c. Add allyl bromide (1.0 eq) dropwise to the suspension. d. After the addition is complete, allow the mixture to warm to room temperature and stir for 24 hours. The white precipitate formed is the allyl-triphenylphosphonium bromide salt. e. Filter the salt, wash with cold diethyl ether, and dry under vacuum. f. To generate the ylide, suspend the phosphonium salt in anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere and cool to -78 °C (dry ice/acetone bath). g. Add a strong base, such as n-butyllithium (1.0 eq), dropwise. The formation of the deep red or orange ylide indicates a successful reaction.

2. Wittig Reaction: a. To the ylide solution at -78 °C, add butanal (1.0 eq) dissolved in anhydrous THF dropwise. b. Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. c. Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the aldehyde.

3. Work-up and Purification: a. Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). c. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄). d. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product will contain this compound and triphenylphosphine oxide as a byproduct. e. Purify the crude product by fractional distillation to isolate this compound, which has a significantly lower boiling point than the triphenylphosphine oxide byproduct.

Key Reactions of this compound

As an alkene, this compound undergoes electrophilic addition reactions. The regioselectivity of these additions is dictated by the stability of the intermediate carbocation.

Acid-Catalyzed Hydration

The addition of water across the double bond in the presence of a strong acid catalyst (e.g., H₂SO₄) is a classic example of an electrophilic addition. The reaction proceeds via a carbocation intermediate.

The initial protonation of the double bond can occur at C1, leading to a more stable secondary carbocation at C2. This secondary carbocation can then undergo a 1,2-hydride shift to form an even more stable tertiary carbocation at C3. Nucleophilic attack by water on both the secondary and tertiary carbocations, followed by deprotonation, leads to a mixture of alcohol products, with the tertiary alcohol being the major product due to the greater stability of its carbocation precursor.

Figure 1: Reaction mechanism for the acid-catalyzed hydration of this compound.

Safety Information

This compound is a highly flammable liquid and vapor.[3] It is also classified as an aspiration hazard and may be fatal if swallowed and enters the airways.[3] Appropriate safety precautions, such as working in a well-ventilated fume hood and wearing personal protective equipment (gloves, safety glasses), should be strictly followed. Store in a flammables-approved area.[3]

References

- 1. This compound(3404-61-3) 13C NMR spectrum [chemicalbook.com]

- 2. youtube.com [youtube.com]

- 3. This compound | C7H14 | CID 18848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Hexene, 3-methyl- [webbook.nist.gov]

- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 6. spectrabase.com [spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. people.chem.umass.edu [people.chem.umass.edu]

Spectroscopic data of 3-Methyl-1-hexene

An In-depth Technical Guide to the Spectroscopic Data of 3-Methyl-1-hexene

This guide provides a comprehensive overview of the key spectroscopic data for this compound, tailored for researchers, scientists, and professionals in drug development. The information is presented in a structured format to facilitate easy comparison and analysis, including detailed experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the quantitative data obtained from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for this compound.

¹H NMR Data

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-1 (CH₂) | 4.90 - 5.05 | m | |

| H-2 (CH) | 5.65 - 5.85 | m | |

| H-3 (CH) | ~2.0 | m | |

| CH₃ (on C3) | 0.98 | d | ~6.8 |

| H-4 (CH₂) | ~1.25 | m | |

| H-5 (CH₂) | ~1.35 | m | |

| H-6 (CH₃) | 0.89 | t | ~7.2 |

Note: 'm' denotes a multiplet, 'd' a doublet, and 't' a triplet. The chemical shifts for the methylene (B1212753) and methine protons in the alkyl chain are complex and overlap.

¹³C NMR Data

| Carbon Atom | Chemical Shift (ppm) |

| C-1 (=CH₂) | 114.2 |

| C-2 (=CH) | 141.9 |

| C-3 (-CH) | 39.8 |

| C-4 (-CH₂-) | 38.9 |

| C-5 (-CH₂-) | 20.7 |

| C-6 (-CH₃) | 14.2 |

| CH₃ (on C3) | 19.8 |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3077 | Medium | =C-H stretch |

| 2960 - 2870 | Strong | C-H stretch (alkane) |

| 1642 | Medium | C=C stretch (alkene) |

| 1465 | Medium | C-H bend (alkane) |

| 995, 910 | Strong | =C-H bend (out-of-plane) |

Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 98 | ~10 | [M]⁺ (Molecular Ion) |

| 83 | ~20 | [M - CH₃]⁺ |

| 69 | ~95 | [M - C₂H₅]⁺ |

| 55 | 100 | [C₄H₇]⁺ (Base Peak) |

| 41 | ~80 | [C₃H₅]⁺ |

Experimental Protocols

The data presented above were obtained using standard spectroscopic techniques. The general methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR: The NMR spectra were recorded on a Varian CFT-20 spectrometer. The sample of this compound was dissolved in deuterated chloroform (B151607) (CDCl₃). Tetramethylsilane (TMS) was used as the internal standard (0 ppm). For the ¹³C NMR data, the chemical shifts are referenced from the work of P.A. Couperus, A.D. Clague, and J.P. Van Dongen, published in Organic Magnetic Resonance, 8, 426 (1976).

Infrared (IR) Spectroscopy

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum was obtained from a neat liquid sample of this compound.[1] The sample was placed between two potassium bromide (KBr) plates as a thin film, forming a capillary cell. The spectrum was recorded against a background of air.

Mass Spectrometry (MS)

-

Electron Ionization Mass Spectrometry (EI-MS): The mass spectrum was acquired using a mass spectrometer operating in the electron ionization mode.[2] Gaseous this compound was introduced into the ion source and bombarded with a beam of electrons with an energy of 70 eV. The resulting positively charged fragments were separated by their mass-to-charge ratio (m/z) and detected.[2]

Spectroscopic Analysis Workflow

The structural elucidation of an organic compound like this compound typically follows a logical workflow where the data from different spectroscopic techniques provide complementary information.

References

An In-depth Technical Guide to the 1H and 13C NMR Spectrum of 3-Methyl-1-hexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Methyl-1-hexene. This document includes detailed data analysis, experimental protocols, and visual representations of the molecular structure and its NMR correlations, designed for professionals in research and development.

Introduction

This compound is a chiral alkene of interest in organic synthesis and as a component in fuel mixtures. Its structure presents a unique set of proton and carbon environments, making NMR spectroscopy an essential tool for its characterization. This guide will delve into the detailed spectral features of this compound, providing a foundational understanding for its identification and for monitoring reactions in which it is involved.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions were generated using advanced computational algorithms and provide a reliable reference for spectral assignment.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ at 400 MHz is presented below. The chemical shifts (δ) are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

| Proton (Position) | Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H-1a (cis to C2) | ~5.01 | dd | J = 10.2, 1.6 | 1H |

| H-1b (trans to C2) | ~4.95 | dd | J = 17.1, 1.6 | 1H |

| H-2 | ~5.75 | ddd | J = 17.1, 10.2, 7.5 | 1H |

| H-3 | ~2.10 | m | - | 1H |

| H-4 | ~1.30 | m | - | 2H |

| H-5 | ~1.25 | m | - | 2H |

| H-6 | ~0.88 | t | J = 7.3 | 3H |

| 3-CH₃ | ~0.98 | d | J = 6.8 | 3H |

Predicted ¹³C NMR Data

The predicted proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ at 100 MHz is detailed below. Chemical shifts (δ) are referenced to TMS at 0.00 ppm.

| Carbon (Position) | Chemical Shift (ppm) |

| C-1 | ~114.5 |

| C-2 | ~141.2 |

| C-3 | ~39.8 |

| C-4 | ~36.7 |

| C-5 | ~20.5 |

| C-6 | ~14.1 |

| 3-CH₃ | ~19.8 |

Experimental Protocols

The following is a detailed protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound, a volatile liquid.

Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity to avoid signals from contaminants.

-

Solvent Selection: Use deuterated chloroform (B151607) (CDCl₃) as the solvent. Its residual proton signal at ~7.26 ppm and carbon signal at ~77.16 ppm can be used for reference if an internal standard is not used.

-

Concentration: For ¹H NMR, prepare a solution of approximately 5-15 mg of this compound in 0.6-0.7 mL of CDCl₃. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for precise chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

-

Transfer: Using a clean glass pipette, transfer the solution into a 5 mm NMR tube.

-

Capping: Due to the volatile nature of this compound (boiling point ~85°C), it is crucial to cap the NMR tube securely to prevent evaporation and concentration changes during the experiment. For long-term or variable-temperature studies, flame-sealing the tube is advisable.

NMR Spectrometer Setup and Acquisition

The following workflow outlines the general steps for acquiring the NMR spectra.

Figure 1: Generalized workflow for NMR sample preparation and data acquisition.

¹H NMR Acquisition Parameters (Typical for a 400 MHz Spectrometer):

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Number of Scans (NS): 8 to 16 scans.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 2-4 seconds.

-

Spectral Width (SW): 12-15 ppm.

¹³C NMR Acquisition Parameters (Typical for a 100 MHz Spectrometer):

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans (NS): 1024 or more, depending on the concentration.

-

Relaxation Delay (D1): 2 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): 200-220 ppm.

Structural Assignment and Connectivity

The structure of this compound with atom numbering is shown below. This numbering is used for the assignment of NMR signals.

Figure 2: Chemical structure of this compound with atom numbering.

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the assignments. The expected key correlations are visualized in the following diagrams.

Expected ¹H-¹H COSY Correlations

The COSY spectrum reveals proton-proton couplings through bonds, typically over two to three bonds.

Figure 3: Expected ¹H-¹H COSY correlations for this compound.

Expected ¹H-¹³C HSQC Correlations

The HSQC spectrum shows direct one-bond correlations between protons and the carbons they are attached to.

Figure 4: Expected ¹H-¹³C HSQC correlations for this compound.

Conclusion

This technical guide provides a thorough analysis of the ¹H and ¹³C NMR spectra of this compound, including predicted data and detailed experimental protocols. The provided information and visualizations serve as a valuable resource for the unambiguous identification and characterization of this compound in a research and development setting. For definitive structural elucidation, it is always recommended to acquire experimental 2D NMR data and compare it with the predicted correlations presented herein.

An In-Depth Technical Guide to the Mass Spectrometry of 3-Methyl-1-hexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry of 3-Methyl-1-hexene, a volatile organic compound. This document details its electron ionization (EI) mass spectrum, fragmentation patterns, and the experimental protocols for its analysis, making it an essential resource for researchers in analytical chemistry, organic synthesis, and drug development.

Core Concepts in the Mass Spectrometry of this compound

This compound (C₇H₁₄) is an unsaturated hydrocarbon with a molecular weight of approximately 98.19 g/mol .[1][2][3] Its analysis by mass spectrometry, typically coupled with gas chromatography (GC-MS), is fundamental for its identification and quantification in various matrices. Under electron ionization, the molecule undergoes fragmentation, producing a unique mass spectrum that serves as a chemical fingerprint.

Electron Ionization Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions. The molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of 98. The most prominent peaks in the spectrum correspond to the most stable carbocations formed during fragmentation.

Table 1: Prominent Fragment Ions of this compound in EI-MS

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 27 | 45.7 | [C₂H₃]⁺ |

| 29 | 48.1 | [C₂H₅]⁺ |

| 39 | 50.6 | [C₃H₃]⁺ |

| 41 | 81.5 | [C₃H₅]⁺ |

| 42 | 34.6 | [C₃H₆]⁺ |

| 55 | 100.0 | [C₄H₇]⁺ |

| 56 | 32.1 | [C₄H₈]⁺ |

| 69 | 58.0 | [C₅H₉]⁺ |

| 83 | 11.1 | [C₆H₁₁]⁺ |

| 98 | 9.9 | [C₇H₁₄]⁺ (Molecular Ion) |

Note: The relative intensities are based on the NIST Mass Spectrometry Data Center values and may vary slightly depending on the instrument and experimental conditions.

Fragmentation Pathway

The fragmentation of this compound upon electron ionization is primarily driven by the formation of stable carbocations. The initial step is the removal of an electron to form the molecular ion ([C₇H₁₄]⁺•) at m/z 98. Subsequent fragmentation occurs through various pathways, with allylic cleavage being a dominant mechanism due to the formation of resonance-stabilized allylic cations.

The base peak at m/z 55 is likely due to the loss of a propyl radical, forming a stable secondary allylic cation. The significant peak at m/z 69 can be attributed to the loss of an ethyl radical. The peak at m/z 41 corresponds to the highly stable allyl cation.

Experimental Protocols

The acquisition of the mass spectrum of this compound is typically performed using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). The following is a generalized experimental protocol for the analysis of volatile organic compounds like this compound.

Sample Preparation

For the analysis of volatile compounds, a variety of sample preparation techniques can be employed to extract and concentrate the analyte from the sample matrix.

-

Static Headspace (HS): This technique involves heating the sample in a sealed vial to allow the volatile compounds to partition into the gas phase (headspace), which is then injected into the GC-MS.

-

Purge and Trap (P&T): An inert gas is bubbled through the sample, and the purged volatile compounds are trapped on a sorbent material. The trap is then heated to desorb the analytes into the GC-MS system.

-

Solid-Phase Microextraction (SPME): A fused silica (B1680970) fiber coated with a stationary phase is exposed to the sample or its headspace. The analytes adsorb to the fiber, which is then inserted into the GC injector for thermal desorption.

Gas Chromatography (GC) Parameters

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is typically used for the separation of hydrocarbons.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Injector: A split/splitless injector is commonly used, with the mode and temperature (e.g., 250 °C) depending on the sample concentration and injection volume.

-

Oven Temperature Program: A temperature gradient is employed to ensure good separation of the analytes. A typical program might be:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase to 200 °C at a rate of 10 °C/min.

-

Final hold: 200 °C for 5 minutes.

-

Mass Spectrometry (MS) Parameters

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

-

Scan Range: A mass range of m/z 35-350 is typically scanned to detect the molecular ion and its fragments.

-

Ion Source Temperature: Maintained at a consistent temperature, for example, 230 °C.

-

Transfer Line Temperature: Set to a temperature that prevents condensation of the analytes, typically around 280 °C.

References

An In-depth Technical Guide to the Infrared (IR) Spectrum of 3-Methyl-1-hexene

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 3-Methyl-1-hexene, tailored for researchers, scientists, and drug development professionals. The document outlines the characteristic vibrational modes of the molecule, presents a detailed experimental protocol for acquiring the spectrum, and summarizes the spectral data in a clear, tabular format.

Introduction to the Infrared Spectroscopy of this compound

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. For this compound (C₇H₁₄), the IR spectrum reveals key vibrational frequencies associated with its alkene and aliphatic functionalities. The molecule's structure, featuring a terminal double bond and a methyl group on the third carbon, gives rise to a unique spectral fingerprint.

Experimental Protocol for Acquiring the IR Spectrum

The following protocol details the methodology for obtaining the IR spectrum of a liquid sample such as this compound using a Fourier Transform Infrared (FTIR) spectrometer.

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer (e.g., Bruker ALPHA with an ATR module)

-

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflection (ATR) accessory

-

Pasteur pipette

-

Acetone (B3395972) (for cleaning)

-

Desiccator

Procedure for Liquid Film on Salt Plates:

-

Plate Preparation: Obtain two clean, dry salt plates from a desiccator. If necessary, clean the plates with a small amount of acetone and a lint-free wipe, then allow them to dry completely. Handle the plates by their edges to avoid transferring moisture and oils.[1]

-

Sample Application: Using a Pasteur pipette, place one to two drops of this compound onto the center of one salt plate.[1]

-

Film Formation: Gently place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film between the plates.

-

Spectrum Acquisition: Place the sandwiched plates into the sample holder of the FTIR spectrometer.

-

Background Scan: Run a background spectrum to account for atmospheric and instrumental interferences.

-

Sample Scan: Acquire the IR spectrum of the this compound sample. The typical scanning range is from 4000 cm⁻¹ to 400 cm⁻¹.

-

Cleaning: After analysis, clean the salt plates thoroughly with acetone and return them to the desiccator.[1]

Procedure using Attenuated Total Reflection (ATR):

-

Background Scan: Ensure the ATR crystal is clean. Run a background scan with the clean, empty ATR accessory.

-

Sample Application: Place a small drop of this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum of the sample.

-

Cleaning: Clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft, non-abrasive wipe.

Infrared Spectrum Data for this compound

The following table summarizes the key absorption bands observed in the IR spectrum of this compound. The assignments are based on characteristic vibrational frequencies for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3080 | Medium | =C-H Stretch | Alkene |

| 2960-2850 | Strong | C-H Stretch | Alkane (CH₃, CH₂, CH) |

| ~1640 | Medium | C=C Stretch | Alkene |

| ~1465 | Medium | C-H Bend (CH₂ and CH₃) | Alkane |

| ~1380 | Medium | C-H Bend (CH₃) | Alkane |

| ~995 and ~910 | Strong | =C-H Bend (Out-of-plane) | Monosubstituted Alkene |

Interpretation of the Spectrum

The IR spectrum of this compound is characterized by the presence of both sp² and sp³ hybridized C-H bonds, as well as the carbon-carbon double bond. The key diagnostic peaks are the =C-H stretch above 3000 cm⁻¹, the C=C stretch around 1640 cm⁻¹, and the strong out-of-plane =C-H bending vibrations at approximately 995 cm⁻¹ and 910 cm⁻¹, which are characteristic of a monosubstituted alkene. The strong absorptions in the 2960-2850 cm⁻¹ region correspond to the stretching vibrations of the aliphatic C-H bonds in the methyl and methylene (B1212753) groups.

Logical Relationship of Functional Groups and IR Absorptions

The following diagram illustrates the correlation between the distinct functional groups within the this compound molecule and their corresponding absorption regions in the infrared spectrum.

Caption: Functional group to IR absorption correlation for this compound.

References

An In-depth Technical Guide to the Stereoisomers of 3-Methyl-1-hexene

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-1-hexene, a chiral alkene, exists as a pair of non-superimposable mirror images, or enantiomers, designated as (R)-3-methyl-1-hexene and (S)-3-methyl-1-hexene. This chirality arises from the stereogenic center at the third carbon atom. The distinct spatial arrangement of these enantiomers can lead to different biological activities, a critical consideration in drug development and other life sciences. This guide provides a comprehensive overview of the stereoisomers of this compound, including their synthesis, separation, and characterization. Detailed experimental protocols and quantitative data are presented to facilitate further research and application.

Introduction to Stereoisomerism in this compound

The molecular structure of this compound features a chiral center at the C3 position, which is bonded to four different groups: a hydrogen atom, a methyl group, an ethyl group, and a vinyl group. This structural feature gives rise to two distinct stereoisomers:

-

(S)-3-methyl-1-hexene

-

(R)-3-methyl-1-hexene

These enantiomers share identical physical properties such as boiling point, density, and refractive index in a non-chiral environment. However, they exhibit different behavior when interacting with other chiral entities, including polarized light and chiral biological receptors. The ability to rotate plane-polarized light in opposite directions is a defining characteristic of enantiomers and is quantified as the specific rotation.

Quantitative Data Summary

| Property | Racemic this compound | (S)-3-methyl-1-hexene | (R)-3-methyl-1-hexene |

| Molecular Formula | C₇H₁₄ | C₇H₁₄ | C₇H₁₄ |

| Molecular Weight | 98.19 g/mol | 98.19 g/mol | 98.19 g/mol |

| Boiling Point | 83.9 °C | Not available | Not available |

| Density | 0.695 g/mL at 20 °C | Not available | Not available |

| Refractive Index (n²⁰/D) | 1.393 | Not available | Not available |

| Specific Rotation ([α]²⁰/D) | 0° | Not available | Not available |

Synthesis of Stereoisomers

The preparation of enantiomerically enriched or pure this compound can be approached through two primary strategies: enantioselective synthesis or the resolution of a racemic mixture.

Synthesis of Racemic this compound

A common laboratory-scale synthesis of racemic this compound involves the Grignard reaction between vinylmagnesium bromide and 2-pentanone, followed by dehydration of the resulting tertiary alcohol.

Experimental Protocol:

Step 1: Grignard Reaction

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer, place magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of vinyl bromide in anhydrous tetrahydrofuran (B95107) (THF) to the magnesium turnings to form vinylmagnesium bromide.

-

Once the Grignard reagent is formed, cool the flask in an ice bath.

-

Add a solution of 2-pentanone in anhydrous THF dropwise to the Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 3-methyl-1-hexen-3-ol (B11964129).

Step 2: Dehydration

-

Place the crude 3-methyl-1-hexen-3-ol in a distillation apparatus.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Gently heat the mixture to effect dehydration.

-

Collect the distillate, which will be a mixture of this compound and water.

-

Separate the organic layer, wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous calcium chloride and distill to obtain pure racemic this compound.

Enantioselective Synthesis (Proposed)

Conceptual Workflow:

Figure 1: Conceptual workflow for the enantioselective synthesis of (S)-3-methyl-1-hexene.

Chiral Resolution of Racemic this compound

The separation of the racemic mixture into its constituent enantiomers can be achieved using chiral chromatography. Both chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC) are powerful techniques for this purpose.

Chiral Gas Chromatography (GC)

Chiral GC is a highly effective method for the analytical and semi-preparative separation of volatile enantiomers like this compound. The separation is achieved using a capillary column coated with a chiral stationary phase (CSP), often a cyclodextrin (B1172386) derivative.

Experimental Protocol (Analytical Scale):

-

Instrument: Gas chromatograph equipped with a flame ionization detector (FID).

-

Column: A chiral capillary column (e.g., β-cyclodextrin-based CSP).

-

Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

-

Injector Temperature: 200 °C.

-

Detector Temperature: 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 150 °C) at a controlled rate (e.g., 2 °C/min).

-

Injection: Inject a dilute solution of racemic this compound in a volatile solvent (e.g., hexane).

-

Data Analysis: The two enantiomers will elute at different retention times. The ratio of the peak areas corresponds to the ratio of the enantiomers in the mixture.

Preparative Chiral High-Performance Liquid Chromatography (HPLC)

For isolating larger quantities of the pure enantiomers, preparative chiral HPLC is the method of choice. This technique utilizes a larger column packed with a chiral stationary phase.

Experimental Protocol (Preparative Scale):

-

Instrument: Preparative HPLC system with a UV detector.

-

Column: A preparative-scale column packed with a suitable chiral stationary phase (e.g., a polysaccharide-based CSP).

-

Mobile Phase: A non-polar mobile phase, such as a mixture of hexane (B92381) and isopropanol. The exact ratio should be optimized for the best separation.

-

Flow Rate: Adjusted for the preparative column diameter.

-

Detection: UV detection at a wavelength where the compound has some absorbance (typically low for simple alkenes, requiring a sensitive detector).

-

Injection: Inject a concentrated solution of racemic this compound.

-

Fraction Collection: Collect the eluent in fractions as the two enantiomeric peaks elute separately.

-

Analysis of Fractions: Analyze the collected fractions by analytical chiral GC to determine their enantiomeric purity.

-

Solvent Removal: Combine the pure fractions of each enantiomer and remove the solvent under reduced pressure.

Characterization of Stereoisomers

Polarimetry

Once the enantiomers are isolated, their optical activity can be measured using a polarimeter. The specific rotation is a characteristic property of a chiral compound and is calculated from the observed rotation using the following formula:

[α] = α / (l × c)

where:

-

[α] is the specific rotation

-

α is the observed rotation in degrees

-

l is the path length of the polarimeter tube in decimeters (dm)

-

c is the concentration of the sample in g/mL

The (R) and (S) enantiomers will have specific rotations of equal magnitude but opposite signs.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the chemical structure of this compound. The spectra of the two enantiomers will be identical. However, in the presence of a chiral solvating agent or a chiral shift reagent, the NMR spectra of the enantiomers may show distinct signals, which can be used to determine the enantiomeric excess.

Logical Relationships and Workflows

Synthesis of 3-Methyl-1-hexene from alkyl bromide

An In-depth Technical Guide to the Synthesis of 3-Methyl-1-hexene from Alkyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of synthetic routes for producing this compound, a valuable alkene intermediate, starting from alkyl bromide precursors. Three primary methodologies are explored: Elimination (E2), the Wittig Reaction, and a Grignard Reaction followed by dehydration. Each section includes a discussion of the underlying mechanism, detailed experimental protocols, and relevant quantitative data to guide synthetic planning and execution.

Physicochemical Properties of Key Compounds

A summary of the physical properties of the target molecule and key reactants is presented below. This data is essential for reaction setup, monitoring, and product purification.

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Product | This compound | C₇H₁₄ | 98.19[1] | 83 - 84[2] | 0.695[2] |

| Reactant 1 | 3-Bromo-2-methylhexane | C₇H₁₅Br | 179.10[3] | N/A | N/A |

| Reactant 2 | 1-Bromopentane (B41390) | C₅H₁₁Br | 151.04 | 129 - 130 | 1.218 |

| Reactant 3 | Butanal | C₄H₈O | 72.11 | 74.8 | 0.804 |

| Reactant 4 | Formaldehyde (B43269) | CH₂O | 30.03 | -19 | 0.815 |

| Reagent | Potassium tert-butoxide | C₄H₉KO | 112.21 | 275 (dec.) | 0.910 |

| Reagent | Triphenylphosphine (B44618) | C₁₈H₁₅P | 262.29 | 377 | 1.194 |

| Reagent | n-Butyllithium | C₄H₉Li | 64.06 | 80 - 100 (dec.) | 0.68 |

Synthetic Route 1: E2 Elimination (Hofmann Orientation)

The synthesis of a terminal alkene like this compound via elimination of HBr from an alkyl bromide requires conditions that favor the Hofmann product (the less substituted alkene) over the more thermodynamically stable Zaitsev product. This is typically achieved by using a sterically hindered, strong base, such as potassium tert-butoxide, which preferentially abstracts the more accessible, less sterically hindered proton.

The starting material, 3-bromo-2-methylhexane, has protons at the C2 and C4 positions that can be eliminated. Abstraction of the C4 proton leads to the Zaitsev product (3-methyl-2-hexene), while abstraction of the C2 proton leads to the desired Hofmann product (this compound). The bulkiness of the tert-butoxide base favors the latter pathway.[4]

Logical Reaction Pathway

Caption: E2 Hofmann elimination of 3-bromo-2-methylhexane.

Experimental Protocol

-